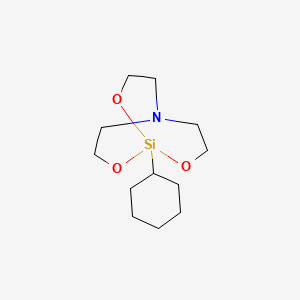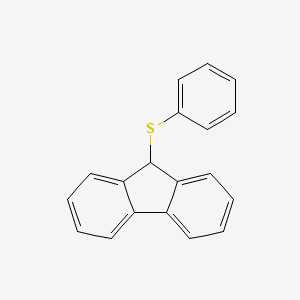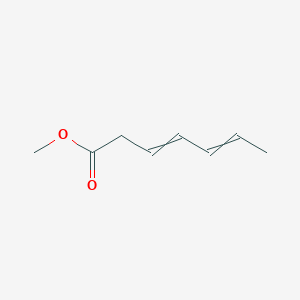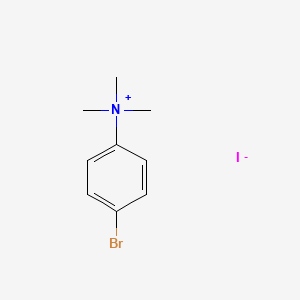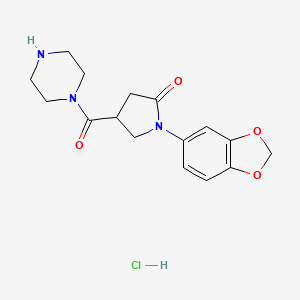![molecular formula C10H16O B14681460 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one CAS No. 31577-86-3](/img/structure/B14681460.png)
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a prop-1-en-2-yl group and an ethan-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate alkylating agent to introduce the prop-1-en-2-yl group. This can be followed by oxidation to form the ethan-1-one moiety. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be mediated through the inhibition of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(prop-2-en-1-yl)cyclopentyl]acetic acid
- 3-Methyl-2-pent-2-enyl-cyclopent-2-enone
- Cyclopentylpropyne
Uniqueness
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a cyclopentyl ring with a prop-1-en-2-yl group and an ethan-1-one moiety makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
31577-86-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(3-prop-1-en-2-ylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(6-9)8(3)11/h9-10H,1,4-6H2,2-3H3 |
Clé InChI |
WDBNFGAUCPWHLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
